molecular formula C20H22F3N5O B2665358 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 2034494-11-4

2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2665358
CAS No.: 2034494-11-4
M. Wt: 405.425
InChI Key: BJVGKCRUCBWXOY-UHFFFAOYSA-N
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Description

2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a cyclopropylpyridazinyl group and an acetamide moiety linked to a trifluoromethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Cyclopropylpyridazine Synthesis: The cyclopropylpyridazine moiety can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Piperazine Derivative Formation: The piperazine ring is then functionalized with the cyclopropylpyridazine group through nucleophilic substitution reactions.

    Acetamide Coupling: The final step involves coupling the piperazine derivative with 3-(trifluoromethyl)phenyl acetamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent systems, and employing purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using halogenating agents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide: shares structural similarities with other piperazine derivatives and pyridazine-containing compounds.

    N-(3-(trifluoromethyl)phenyl)-2-(4-(pyridazin-3-yl)piperazin-1-yl)acetamide: A similar compound with a different substitution pattern on the pyridazine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N5O/c21-20(22,23)15-2-1-3-16(12-15)24-19(29)13-27-8-10-28(11-9-27)18-7-6-17(25-26-18)14-4-5-14/h1-3,6-7,12,14H,4-5,8-11,13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVGKCRUCBWXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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